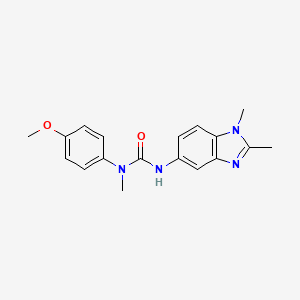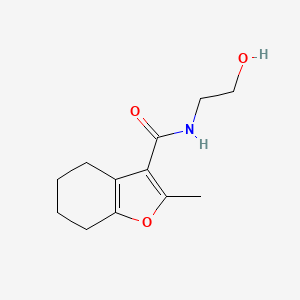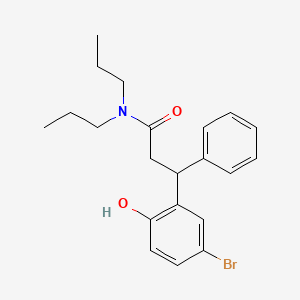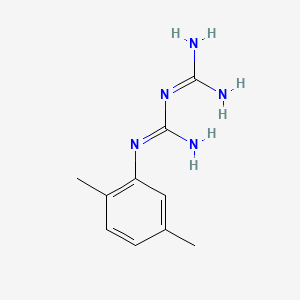![molecular formula C23H22N2O2S B4070667 N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4070667.png)
N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide
Übersicht
Beschreibung
N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide, also known as PEA-phenylthiourea (PEA-PTU), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PEA-PTU is a synthetic compound that is structurally similar to phenylethylamine, a naturally occurring neurotransmitter in the human brain.
Wirkmechanismus
PEA-PTU acts as a competitive inhibitor of monoamine oxidase (MAO), an enzyme that breaks down phenylethylamine in the brain. By inhibiting MAO, PEA-PTU increases the levels of phenylethylamine in the brain, which has been shown to improve mood, increase energy, and enhance cognitive function.
Biochemical and Physiological Effects:
PEA-PTU has been shown to have various biochemical and physiological effects. In animal studies, PEA-PTU has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation and cognitive function. PEA-PTU has also been shown to increase the levels of natural killer cells in the immune system, which are involved in the defense against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PEA-PTU in lab experiments is its ability to selectively inhibit MAO-B, which is involved in the breakdown of dopamine in the brain. This allows researchers to study the role of dopamine in various physiological processes. However, PEA-PTU has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of PEA-PTU in medical research. One direction is to study the potential applications of PEA-PTU in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to investigate the use of PEA-PTU in combination with other drugs for the treatment of cancer. Additionally, further research is needed to clarify the off-target effects of PEA-PTU and to develop more selective MAO-B inhibitors.
In conclusion, PEA-PTU is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. PEA-PTU has been shown to have various biochemical and physiological effects, and its selective inhibition of MAO-B makes it a useful tool for studying the role of dopamine in various physiological processes. While there are limitations to the use of PEA-PTU in lab experiments, its potential applications in the treatment of neurodegenerative diseases and cancer make it an exciting area for future research.
Wissenschaftliche Forschungsanwendungen
PEA-PTU has been widely used in medical research due to its potential applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, PEA-PTU has been used to study the role of phenylethylamine in the regulation of mood, behavior, and cognitive function. In cancer research, PEA-PTU has been shown to inhibit the growth of cancer cells by inducing apoptosis. In immunology, PEA-PTU has been used to study the role of phenylethylamine in the regulation of immune function.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-[(2-phenylsulfanylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-17(18-10-4-2-5-11-18)24-23(27)20-14-8-9-15-21(20)25-22(26)16-28-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFZKUBBNWKECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-{[(phenylsulfanyl)acetyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-5-(2-fluorophenyl)-2-furamide](/img/structure/B4070595.png)

![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![5-bromo-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4070614.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)

![6-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070634.png)
![N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4070648.png)
![6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070660.png)

![2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4070698.png)